Cyclohepta-1,3-diene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cycloheptadiene-1-carboxamide is an organic compound with a seven-membered ring structure containing two double bonds and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Cycloheptadiene-1-carboxamide can be synthesized through several methods. One common approach involves the dehydration condensation of 1,3-cycloheptadiene with a carboxylic acid and an amine. This reaction can be catalyzed by tetrakis(1,1,1,3,3,3-hexafluoro-2-propoxy)silane, which acts as an effective dehydrating reagent . Another method involves the copper-catalyzed oxidative cross-coupling of carboxylic acids with formamides .
Industrial Production Methods
Industrial production of 1,3-cycloheptadiene-1-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Cycloheptadiene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1,3-Cycloheptadiene-1-carboxamide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-cycloheptadiene-1-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, making the compound a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
1,3-Cycloheptadiene: A related compound with a similar ring structure but lacking the carboxamide group.
Cycloheptatriene: Another seven-membered ring compound with three double bonds, known for its aromatic properties.
Cyclohexadiene: A six-membered ring compound with two double bonds, often used in Diels-Alder reactions.
Uniqueness
1,3-Cycloheptadiene-1-carboxamide is unique due to the presence of both the cycloheptadiene ring and the carboxamide group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
63838-55-1 |
---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
cyclohepta-1,3-diene-1-carboxamide |
InChI |
InChI=1S/C8H11NO/c9-8(10)7-5-3-1-2-4-6-7/h1,3,5H,2,4,6H2,(H2,9,10) |
InChI Key |
UKPMLDLJBQOXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC=C(C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.